DL-Acetylshikonin

Cytotoxicity Anticancer Selectivity

DL-Acetylshikonin (CAS 106295-33-4) is a high-purity naphthoquinone pigment and acetylated shikonin derivative with critical advantages over generic shikonin mixtures. Choose DL-Acetylshikonin for: (1) superior selectivity—2-fold lower cytotoxicity to normal V79 cells vs. shikonin while retaining anti-proliferative activity; (2) a unique antigenotoxic effect against cyclophosphamide-induced DNA damage, absent in shikonin; (3) a defined microtubule-targeting mechanism (IC50 2.09 µM in hepatocellular carcinoma); and (4) potent MDR reversal—inhibits MDR1, BCRP, and MRP efflux pumps up to 4.4-fold. Essential for reproducible cancer research, chemoprotection studies, and overcoming drug resistance.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 106295-33-4
Cat. No. B10789743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Acetylshikonin
CAS106295-33-4
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C
InChIInChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3
InChIKeyWNFXUXZJJKTDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is DL-Acetylshikonin (CAS 106295-33-4)? A Potent Naphthoquinone for Advanced Anticancer Research


DL-Acetylshikonin (CAS 106295-33-4) is a naturally derived naphthoquinone pigment and a prominent acetylated derivative of shikonin, primarily isolated from the roots of Lithospermum erythrorhizon [1]. It is recognized for its potent anti-proliferative activities across a broad spectrum of human cancer cell lines, with reported IC50 values typically ranging from 1.09 to 7.26 µM [2], and has been specifically identified as a microtubule-targeting agent (MTA) [3].

Critical Differentiators of DL-Acetylshikonin: Why Analogs Cannot Be Substituted


While several shikonin derivatives share a common naphthoquinone core, their substitution patterns, particularly the acetylation of the side-chain hydroxyl group, can lead to significantly divergent biological and chemical behaviors. For instance, direct comparative studies reveal that acetylshikonin exhibits a fundamentally different cytotoxicity and antigenotoxicity profile compared to its parent compound, shikonin, demonstrating reduced toxicity toward normal cells and a distinct genotoxic interaction profile [1]. Furthermore, in-class analogs exhibit substantial differences in thermal stability, with half-lives at 60°C ranging from 14.6 hours for deoxyshikonin to 40-50 hours for acetylshikonin and related compounds, highlighting that physical stability can vary by over 300% among structurally similar molecules [2]. This heterogeneity underscores the scientific necessity for using precisely defined, high-purity DL-Acetylshikonin over generic or undefined shikonin mixtures in reproducible research.

Quantitative Evidence for DL-Acetylshikonin (CAS 106295-33-4) in Cancer Research Models


Differential Cytotoxicity: Reduced Toxicity to Normal Cells Compared to Shikonin

In a direct head-to-head study on the V79 normal cell line, acetylshikonin (ASH) demonstrated significantly lower cytotoxicity compared to its parent compound, shikonin (SH). The EC50 value for SH was approximately twofold lower than that of ASH, indicating a superior safety profile for ASH in normal cells [1].

Cytotoxicity Anticancer Selectivity

Distinct Antigenotoxic Profile Against Cyclophosphamide-Induced DNA Damage

In a comparative genotoxicity study, acetylshikonin (ASH) exhibited a unique antigenotoxic effect against cyclophosphamide (CPA)-induced DNA damage, a property not shared by its analog, shikonin (SH). While ASH significantly reduced CPA-induced genotoxicity, SH showed no activity [1]. Conversely, both compounds reduced genotoxicity from clinafloxacin (CLFX) in specific protocols, but only ASH increased genotoxicity from ethyl methanesulfonate (EMS), highlighting distinct and divergent mechanisms of action [1].

Antigenotoxicity DNA Protection Chemoprotection

Thermal Stability: Up to 3.4-Fold Longer Half-Life Than Less Stable Analogs

Physical stability varies dramatically among shikonin derivatives. Under identical thermal stress conditions (60°C, pH 3.0), acetylshikonin belongs to a class of more stable derivatives with a half-life (t1/2) of 40-50 hours. In contrast, less stable analogs such as deoxyshikonin degrade much faster, with a t1/2 of only 14.6 hours [1].

Compound Stability Formulation Quality Control

Potent Microtubule-Targeting Activity with Nanomolar Range IC50 in Hepatocellular Carcinoma Cells

Acetylshikonin has been identified as a novel microtubule-targeting agent (MTA), a mechanism of action critical for many successful chemotherapeutics. It exhibits potent anti-proliferative activity against a panel of human cancer cell lines, including an IC50 value of 2.09 µM against the MHCC-97H hepatocellular carcinoma cell line [1]. This is comparable to the 1.1 µM IC50 observed for the unsubstituted shikonin in MTC cell line TT, but with a potentially more favorable toxicity profile toward normal cells [2].

Microtubule Inhibitor Hepatocellular Carcinoma MTA

Broad-Spectrum MDR Efflux Pump Inhibition for Chemosensitization

Acetylshikonin has been shown to significantly block the function of key multidrug resistance (MDR) efflux pumps, including MDR1 (P-gp), BCRP, and MRP transporters. This inhibition leads to a substantial increase in the intracellular accumulation of chemotherapeutic drugs, with a maximum accumulation fold change of 4.4 reported [1]. In a related study, its close analog, acetoxyisovalerylshikonin, demonstrated the functional consequence of this mechanism by chemosensitizing drug-resistant cells to daunorubicin by 3.1-fold [1].

MDR Reversal Chemosensitizer Efflux Pump Inhibitor

Recommended Research Applications for DL-Acetylshikonin (CAS 106295-33-4) Based on Proven Differentiation


In Vitro Studies Requiring a Therapeutic Window in Normal vs. Cancer Cells

Researchers seeking to evaluate anticancer efficacy while minimizing collateral damage to healthy cells should prioritize DL-Acetylshikonin. Evidence from a direct comparison shows it is approximately two-fold less cytotoxic to normal V79 cells than the parent compound shikonin, while still retaining significant anti-proliferative activity against cancer cells [1]. This property is critical for early-stage drug discovery assays focused on therapeutic index and selectivity.

Chemoprotection and Genotoxicity Studies Involving Cyclophosphamide

For experiments designed to assess protective effects against cyclophosphamide-induced DNA damage, DL-Acetylshikonin is the only viable choice among shikonin analogs. Unlike shikonin, which shows no activity, acetylshikonin possesses a unique antigenotoxic effect in this specific context [2]. Its use is essential for obtaining positive and interpretable data in this niche but highly relevant area of chemoprotection research.

Investigating Novel Microtubule-Targeting Agents (MTAs) for Anticancer Therapy

DL-Acetylshikonin is an ideal lead compound for research programs focused on microtubule dynamics. It has been definitively characterized as a potent MTA with an IC50 of 2.09 µM against hepatocellular carcinoma cells, a mechanism confirmed via tubulin polymerization assays [3]. This, combined with its demonstrated selectivity profile [1], positions it as a strong candidate for further medicinal chemistry optimization and mechanistic studies on microtubule disruption.

Studies Aiming to Reverse Multidrug Resistance (MDR) in Cancer Cells

DL-Acetylshikonin is a powerful tool for research into overcoming chemotherapy resistance. It has been shown to broadly inhibit MDR1, BCRP, and MRP efflux pumps, leading to up to a 4.4-fold increase in the intracellular accumulation of chemotherapeutic agents [4]. This property is directly relevant for researchers investigating combination therapies or developing new adjuvants to resensitize drug-resistant tumor models to conventional treatments.

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